CIS-3-(2,6-DIMETHYLBENZOYL)CYCLOPENTANE-1-CARBOXYLIC ACID
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Overview
Description
CIS-3-(2,6-DIMETHYLBENZOYL)CYCLOPENTANE-1-CARBOXYLIC ACID is an organic compound characterized by a cyclopentane ring substituted with a 2,6-dimethylbenzoyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of CIS-3-(2,6-DIMETHYLBENZOYL)CYCLOPENTANE-1-CARBOXYLIC ACID typically involves the following steps:
Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the 2,6-Dimethylbenzoyl Group: This step involves the Friedel-Crafts acylation of the cyclopentane ring using 2,6-dimethylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the benzoyl ring, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction of the carbonyl group in the benzoyl moiety can yield the corresponding alcohol.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, particularly at the benzoyl ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 2,6-dimethylbenzoic acid derivatives.
Reduction: 2,6-dimethylbenzyl alcohol derivatives.
Substitution: Halogenated derivatives of the benzoyl ring.
Scientific Research Applications
CIS-3-(2,6-DIMETHYLBENZOYL)CYCLOPENTANE-1-CARBOXYLIC ACID has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of CIS-3-(2,6-DIMETHYLBENZOYL)CYCLOPENTANE-1-CARBOXYLIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. For example, it may inhibit or activate certain enzymes, thereby affecting metabolic processes.
Comparison with Similar Compounds
(1S,3R)-3-(benzoyl)cyclopentane-1-carboxylic acid: Lacks the methyl groups on the benzoyl ring.
(1S,3R)-3-(2,6-dimethylbenzoyl)cyclohexane-1-carboxylic acid: Contains a cyclohexane ring instead of a cyclopentane ring.
Uniqueness: CIS-3-(2,6-DIMETHYLBENZOYL)CYCLOPENTANE-1-CARBOXYLIC ACID is unique due to the presence of the 2,6-dimethylbenzoyl group, which can influence its chemical reactivity and biological activity
Properties
IUPAC Name |
(1S,3R)-3-(2,6-dimethylbenzoyl)cyclopentane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O3/c1-9-4-3-5-10(2)13(9)14(16)11-6-7-12(8-11)15(17)18/h3-5,11-12H,6-8H2,1-2H3,(H,17,18)/t11-,12+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSBKTQBHLQMSDH-NEPJUHHUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(=O)C2CCC(C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)C(=O)[C@@H]2CC[C@@H](C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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